molecular formula C7H7KO4S B12783833 Potassium 2-methyl-1-phenol-4-sulfonate CAS No. 6291-03-8

Potassium 2-methyl-1-phenol-4-sulfonate

Cat. No.: B12783833
CAS No.: 6291-03-8
M. Wt: 226.29 g/mol
InChI Key: POWKHRJJRAVEJD-UHFFFAOYSA-M
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Description

Potassium 2-methyl-1-phenol-4-sulfonate (CAS 6291-03-8) is an organic salt with the molecular formula C 7 H 7 O 4 S•K and a molecular weight of 226.291 g/mol . It is supplied as an achiral, non-optical solid. This compound serves as a versatile intermediate and building block in organic synthesis and various research applications. Compounds with structural similarities, particularly those featuring phenolic sulfonate groups, have demonstrated significant value in biochemical research, such as functioning as quorum-sensing inhibitors (QSIs) . QSIs represent a novel strategy to combat multidrug-resistant bacterial pathogens by disrupting their cell-to-cell communication, which regulates virulence and biofilm formation, rather than through bactericidal activity . The sulfonation of phenolic compounds like cresols is a well-established industrial process, underscoring the relevance of this chemical class in the synthesis of more complex molecules . As a potassium salt, this compound typically offers improved aqueous solubility compared to its acidic form, facilitating its use in experimental protocols. Researchers can employ this chemical in the development of novel synthetic routes, as a precursor for functional materials, or in microbiological studies targeting virulence mechanisms in pathogens like Pseudomonas aeruginosa . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

6291-03-8

Molecular Formula

C7H7KO4S

Molecular Weight

226.29 g/mol

IUPAC Name

potassium;4-hydroxy-3-methylbenzenesulfonate

InChI

InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

POWKHRJJRAVEJD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+]

Origin of Product

United States

Preparation Methods

Sulfonation of Phenolic Compounds

Method Overview
This method involves sulfonating phenolic compounds, such as toluene derivatives, with sulfuric acid followed by neutralization with potassium hydroxide or potassium salts.

Procedure

  • Sulfonation Reaction :
    • Toluene or methyl phenol is reacted with concentrated sulfuric acid at controlled temperatures (60–80°C) to introduce the sulfonic acid group onto the aromatic ring.
    • The reaction is typically carried out in a two-stage process to ensure high yield and purity of the sulfonated product.
  • Neutralization :

    • The sulfonic acid intermediate is neutralized using potassium hydroxide or potassium carbonate to form the potassium salt of the compound.
  • Purification :

    • The product is recrystallized from aqueous ethanol to remove impurities and ensure high purity.

Advantages

  • High yield and purity when optimized.
  • Continuous process scalability for industrial applications.

Azeotropic Reflux Method

Method Overview
This method uses azeotropic reflux techniques to synthesize potassium sulfonates from phenolic precursors in the presence of solvents and catalysts.

Procedure

  • Reaction Setup :
    • Hydroxyl-substituted methyl phenol is mixed with hydroxyl butyl sulfonic acid potassium and a catalyst (e.g., potassium hydroxide).
    • Solvent oil (e.g., 190# solvent oil) is added to facilitate the reaction.
  • Reflux Conditions :

    • The mixture undergoes azeotropic reflux at approximately 100°C for several hours (typically 3–5 hours).
    • Water generated during the reaction is removed using a water trap.
  • Product Isolation :

    • After completion, the solvent is evaporated, and the solid product is recrystallized.

Advantages

  • Efficient removal of water ensures complete reaction.
  • High productivity rates (up to 61% reported).

Chemoenzymatic Synthesis

Method Overview
This approach employs chemoenzymatic methods using sulfur trioxide-pyridine complexes as sulfonating agents.

Procedure

  • Sulfonation Reaction :
    • Phenolic compounds are reacted with sulfur trioxide-pyridine complexes at low temperatures (-20°C) in dioxane solvent.
    • Diethylamine may be used during workup to stabilize intermediates.
  • Neutralization and Purification :

    • The resulting sulfonic acid derivatives are neutralized with potassium hydroxide.
    • Recrystallization from ethanol-water mixtures ensures product purity.
  • Characterization :

    • IR and NMR spectroscopy are used to confirm the structure and purity of the product.

Advantages

  • Precise control over sulfonation sites.
  • Reduced side reactions due to mild conditions.

Direct Fusion Method

Method Overview
This method involves direct fusion of methyl phenol with sulfuric acid followed by neutralization.

Procedure

  • Fusion Reaction :
    • Methyl phenol is fused with concentrated sulfuric acid at elevated temperatures (100–110°C).
    • The reaction mixture is stirred under controlled oxygen-nitrogen atmospheres to prevent oxidation.
  • Neutralization and Isolation :

    • The fused mixture is neutralized with gaseous ammonia or potassium hydroxide.
    • Distillation under reduced pressure removes solvents, leaving behind the desired product.
  • Purification Steps :

    • Extracted phases are further treated with ether for purification.
    • Vacuum distillation ensures removal of residual solvents.

Comparison of Methods

Method Yield (%) Temperature Range Key Advantages Challenges
Sulfonation High 60–80°C High yield & industrial scalability Requires precise temperature control
Azeotropic Reflux Up to 61% ~100°C Efficient water removal Long reaction times
Chemoenzymatic Moderate −20°C Site-specific sulfonation Complex reagents
Direct Fusion Moderate 100–110°C Simple setup Risk of oxidation

Notes on Optimization

  • Temperature control and solvent choice are critical for maximizing yield and minimizing side reactions.
  • Recrystallization techniques play a vital role in ensuring product purity across all methods.
  • Catalysts like potassium hydroxide improve reaction efficiency but require careful handling due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced sulfonate derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Research

Potassium 2-methyl-1-phenol-4-sulfonate serves as a reagent in organic synthesis. It is utilized in the production of dyes and pigments due to its ability to participate in electrophilic aromatic substitution reactions. Additionally, it acts as an intermediate in the synthesis of other organic compounds, facilitating the development of novel materials.

Biochemical Applications

In biochemistry, this compound is employed in biochemical assays and as a component of buffer solutions. Its role as a buffer helps maintain pH stability during enzymatic reactions, which is critical for accurate experimental results. Furthermore, its solubility enhances the bioavailability of other compounds in solution.

Pharmaceuticals

Research into the therapeutic properties of this compound has indicated potential applications in drug formulation. Its phenolic structure may contribute to antioxidant activity, making it a candidate for inclusion in formulations aimed at combating oxidative stress or inflammation.

Industrial Uses

The compound is also utilized in the manufacturing of detergents and surfactants. Its surfactant properties enable effective cleaning action by reducing surface tension and enhancing wetting properties. This makes it valuable in various cleaning products and formulations.

Case Study 1: Synthesis of Dyes

In a study focusing on dye synthesis, this compound was used as an intermediate for producing azo dyes. The reaction involved coupling with diazonium salts, resulting in vibrant colorants suitable for textiles. The efficiency of the synthesis was attributed to the compound's reactive sulfonate group, which facilitated the coupling process.

Case Study 2: Biochemical Assays

A research project investigated the use of this compound in enzyme-linked immunosorbent assays (ELISA). The compound was incorporated into buffer solutions to maintain optimal pH levels during the assay process. Results demonstrated improved stability and reproducibility of assay outcomes when using this compound compared to traditional buffers.

Case Study 3: Antioxidant Activity

A pharmacological study evaluated the antioxidant potential of this compound in vitro. The compound exhibited significant radical scavenging activity, suggesting its potential as a therapeutic agent against oxidative stress-related diseases. These findings support further exploration into its application in nutraceutical formulations.

Mechanism of Action

The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Table 1: Key Properties of Potassium 2-methyl-1-phenol-4-sulfonate and Analogues

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Key Features
This compound C₇H₇KO₄S Not Available Phenol ring with -CH₃ (2), -SO₃⁻K⁺ (4) ~230.3 (estimated) Methyl enhances lipophilicity
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 1561-92-8 Alkene (-CH₂-C=CH₂), -SO₃⁻Na⁺ 158.15 Alkene increases reactivity
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 842-18-2 Naphthalene with -OH (7), -SO₃⁻K⁺ (1,3) 408.54 Bicyclic structure, dual sulfonate
Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate C₇H₇KO₅S 768-49-0 Phenol ring with -OH (3), -OCH₃ (4), -SO₃⁻K⁺ (1) 246.29 Polar substituents enhance solubility

Key Observations:

Substituent Effects: The methyl group in this compound likely increases its lipophilicity compared to compounds with polar groups (e.g., hydroxyl or methoxy in Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate ). This property may influence its solubility in non-aqueous solvents or suitability as a surfactant. Sodium 2-methylprop-2-ene-1-sulphonate features an alkene group, which could enhance reactivity in polymerization or addition reactions compared to aromatic sulfonates .

Counterion Impact :

  • Potassium salts generally exhibit higher solubility in water than sodium salts due to the larger ionic radius of K⁺, which reduces lattice energy. However, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s dual sulfonate groups and naphthalene backbone may offset this trend by increasing molecular weight and rigidity .

Aromatic vs.

Q & A

Q. How can Potassium 2-methyl-1-phenol-4-sulfonate be synthesized with high purity?

  • Methodology : The synthesis typically involves sulfonation of 2-methylphenol using concentrated sulfuric acid under controlled temperature (60–80°C). After sulfonation at the para position, neutralization with potassium hydroxide (KOH) in ethanol yields the potassium salt. Purification is achieved via recrystallization from a water-ethanol mixture. Key considerations include monitoring reaction progress using thin-layer chromatography (TLC) and ensuring stoichiometric excess of sulfonating agent to minimize by-products . For large-scale synthesis, gradient-controlled addition of reagents and inert atmospheres (e.g., nitrogen) can improve yield .

Q. What analytical techniques are recommended for structural characterization?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) confirm proton environments and carbon connectivity.
  • Infrared Spectroscopy (IR) : Peaks near 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-O sulfonate) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline samples, SHELX software can refine crystal structures, though crystallization may require slow evaporation from polar solvents .

Q. How can reaction conditions for sulfonation be optimized?

  • Methodology : Use a factorial design of experiments (DoE) to vary temperature, sulfonating agent concentration, and reaction time. Monitor by-product formation (e.g., ortho-sulfonation) via HPLC with a sodium 1-octanesulfonate-based mobile phase (65:35 methanol-buffer, pH 4.6) . Kinetic studies at different temperatures can identify activation energy barriers, while quenching intermediate steps aids in mechanistic analysis .

Q. What are key considerations in selecting an HPLC mobile phase for this compound?

  • Methodology : Opt for ion-pair chromatography using sodium 1-octanesulfonate (10 mM) in a methanol-buffer system (pH 4.6). Adjust buffer composition (e.g., sodium acetate) to improve peak symmetry and retention time reproducibility. Validate method robustness using USP guidelines for system suitability, including plate count (>2000) and tailing factor (<2.0) .

Q. How to confirm the absence of by-products in the final compound?

  • Methodology : Combine multiple techniques:
  • HPLC-PDA : Detect UV-absorbing impurities at wavelengths ≥210 nm.
  • Elemental Analysis : Match experimental C, H, S, and K content with theoretical values (deviation <0.3%).
  • Thermogravimetric Analysis (TGA) : Ensure no mass loss below 200°C, indicating solvent-free product .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : Re-evaluate density functional theory (DFT) parameters (e.g., exchange-correlation functionals like B3LYP) using larger basis sets (e.g., 6-311++G(d,p)) and solvent effects (PCM model). Compare vibrational frequencies scaled by 0.961–0.985 to IR data. If NMR chemical shifts deviate, assess electron correlation effects via MP2 or CCSD(T) methods . Cross-validate with ab initio molecular dynamics (AIMD) to account for conformational flexibility .

Q. What strategies are effective in determining the crystal structure using X-ray diffraction?

  • Methodology : Grow single crystals via vapor diffusion (e.g., water-isopropanol). Collect high-resolution data (≤0.8 Å) at low temperature (100 K). Use SHELXL for refinement, applying restraints for sulfonate group geometry. Address disorder by partitioning occupancies and using anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How to validate the accuracy of thermochemical data obtained from DFT methods?

  • Methodology : Compare computed enthalpies of formation (ΔHf) with experimental calorimetry data. Use the Colle-Salvetti correlation-energy functional to improve electron density descriptions, reducing errors in bond dissociation energies. Benchmark against Gaussian-4 (G4) theory for small-molecule analogs . For solvation energies, apply SMD solvation models and compare with experimental logP values .

Q. What approaches analyze electron density distribution in sulfonate groups?

  • Methodology : Perform topological analysis (AIM theory) on DFT-derived electron densities to identify bond critical points (BCPs) and Laplacian values. Use Multiwfn software to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions. Compare with X-ray charge density studies if high-resolution data is available .

Q. How to address inconsistencies in kinetic data from catalytic studies?

  • Methodology : Conduct stopped-flow UV-Vis experiments to track intermediate formation rates. Apply Eyring and Arrhenius analyses to extract activation parameters. Use multivariate regression to identify hidden variables (e.g., trace metal impurities). Cross-check with isotopic labeling (e.g., ¹⁸O in sulfonate) to confirm reaction pathways .

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